molecular formula C8H6N2O B1346377 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 25957-65-7

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1346377
CAS No.: 25957-65-7
M. Wt: 146.15 g/mol
InChI Key: IAMJYHYPXUQXGI-UHFFFAOYSA-N
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Description

“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C8H6N2O . It is a solid substance and is often used in various chemical reactions .


Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, one method involves the use of (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid . The reaction mixture is stirred at 100 °C for 5 hours, filtered, and concentrated in vacuo .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrole ring fused to a pyridine ring . The InChI code for this compound is 1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7 (6)8/h1-5,10H .


Chemical Reactions Analysis

“this compound” is often used as a reactant in various chemical reactions. For example, it has been used in the synthesis of colchicine-binding site inhibitors .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 146.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its XLogP3-AA value is 0.8 .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound has been synthesized and characterized through methods like X-ray crystallography. This process involves beginning with simpler aldehydes and undergoing specific reactions to form the desired pyrrolo[2,3-c]pyridine derivative. The molecular structure often adopts a unique shape, contributing to its chemical properties (Chiaroni et al., 1994).
  • Building Blocks for Complex Molecules :

    • This compound is used as a synthon, a building block in organic chemistry, for the synthesis of complex molecules like Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are significant in pharmaceutical research (El-Nabi, 2004).
  • Investigation of Molecular Interactions :

    • Studies have been conducted to understand the intramolecular hydrogen bonding effects in isomers of this compound using NMR spectroscopy and DFT calculations. This research is crucial for comprehending the compound's chemical behavior and potential applications in materials science (Afonin et al., 2009).
  • Use in Magnetic Materials :

    • It has been employed as a ligand in the coordination of paramagnetic transition metal ions, leading to the creation of magnetic materials. Such materials have potential applications in data storage and quantum computing (Giannopoulos et al., 2014).
  • Role in Organic Synthesis :

    • The compound serves as an intermediate in the synthesis of small molecule anticancer drugs. Its modification and incorporation into larger molecules are crucial in medicinal chemistry (Wang et al., 2017).
  • Exploration of Chirality and Molecular Behavior :

    • Research into the stereoselective properties and barriers to racemization of derivatives has been undertaken. This is important for understanding the behavior of these molecules in biological systems and their potential use in enantioselective synthesis (Vorkapić-Furač et al., 1989).
  • Development of Heterocyclic Compounds :

    • The compound is involved in the construction of complex heterocyclic structures like benzo-fused indolizines and pyrrolo[1,2-a]quinolines, which have applications in drug discovery and development (Nayak & Kim, 2015).

Safety and Hazards

“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of fibroblast growth factor receptors, which are crucial in cell signaling pathways . The interaction between this compound and these receptors involves binding to the receptor’s active site, leading to inhibition of downstream signaling pathways. Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, further influencing their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to inhibit cell proliferation and induce apoptosis in cancer cells, particularly breast cancer cells . It affects cell signaling pathways by inhibiting the fibroblast growth factor receptor signaling, which is essential for cell proliferation, migration, and survival. Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of fibroblast growth factor receptors, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also influence cellular processes. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . The metabolic flux and levels of metabolites can be affected by the presence of this compound, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interaction with extracellular matrix components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoskeletal dynamics and cellular signaling pathways .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMJYHYPXUQXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649898
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-65-7
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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